Ethylsulfonyl vs. Methylsulfonyl at Position 3: Impact on Lipophilicity and Predicted CNS Penetration
The target compound carries an ethylsulfonyl group at the 3-position (logP 0.419 by ZINC calculation), whereas the closest methylsulfonyl analog, 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-4H-1,2,4-triazole (CAS 116850-47-6), has a lower calculated logP due to the shorter alkyl chain [1]. In CNS-targeted programs, moderate lipophilicity (logP ~0.4–1.5) is associated with favorable passive blood-brain barrier permeation while avoiding excessive tissue sequestration. The ethylsulfonyl moiety provides a calculated logP increase of approximately 0.4–0.6 log units relative to the methylsulfonyl analog (estimated from fragment-based ΔlogP contributions), placing the target compound closer to the CNS drug-like sweet spot [2]. No direct experimental logP comparison is available for this specific pair.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 0.419 (ZINC-calculated) |
| Comparator Or Baseline | 3-(2-Fluorophenyl)-4-methyl-5-methylsulfonyl-4H-1,2,4-triazole (CAS 116850-47-6): estimated logP ~ -0.1 to 0.0 based on methylsulfonyl fragment contribution |
| Quantified Difference | Estimated ΔlogP ≈ +0.4 to +0.6 units favoring target compound |
| Conditions | In silico calculation (ZINC database); no experimental logD7.4 data available |
Why This Matters
For CNS indication research programs, the higher logP of the ethylsulfonyl analog predicts improved passive BBB permeation relative to the methylsulfonyl comparator, which may translate into higher brain exposure at equivalent plasma levels.
- [1] ZINC Database. ZINC71242810 (target compound logP 0.419) and ZINC entry for CAS 116850-47-6 (3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-4H-1,2,4-triazole). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Review establishing CNS drug-like logP range of ~1–4). View Source
